2-([1,1'-Biphenyl]-2-yloxy)aniline
Description
Contextualization of Biphenyl-Ether and Anilino-Based Ligands in Contemporary Chemistry
Biphenyl-ether and anilino-based ligands are foundational scaffolds in modern coordination chemistry and catalysis. The biphenyl (B1667301) moiety provides steric bulk and conformational flexibility, which can be crucial in controlling the reactivity and selectivity of metal complexes. The ether linkage introduces an oxygen donor atom, often contributing to the electronic properties of the ligand and the stability of the resulting metal complexes. The anilino group, with its nitrogen donor, is a key component in a vast array of ligands, particularly in the development of catalysts for cross-coupling reactions. The combination of these structural features in a single molecule can lead to unique ligand properties, influencing the geometry, electronic environment, and catalytic activity of the metal center it coordinates to.
Significance of the 2-([1,1'-Biphenyl]-2-yloxy)aniline Scaffold in Coordination Chemistry and Catalysis
The this compound scaffold integrates the key features of a biphenyl group, an ether linkage, and an aniline (B41778) moiety, creating a bidentate N,O-ligand. This specific arrangement allows for the formation of stable chelate rings with metal centers, a desirable property for catalytic applications. The steric hindrance provided by the biphenyl group can influence the coordination sphere of the metal, potentially leading to enhanced selectivity in catalytic transformations. Furthermore, the electronic properties of the ligand can be tuned by modifying the biphenyl or aniline rings, allowing for the fine-tuning of the catalyst's activity. These characteristics make this compound a promising ligand for a variety of catalytic processes, including cross-coupling reactions like the Buchwald-Hartwig amination. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. scbt.com
Current Research Landscape and Knowledge Gaps Pertaining to this compound
While the broader classes of biphenyl-ether and anilino-based ligands are well-studied, specific research focused solely on this compound is less prevalent. Much of the existing literature discusses related structures or utilizes them as intermediates in the synthesis of more complex molecules. A significant knowledge gap exists in the detailed characterization of its coordination complexes with a wide range of transition metals and a thorough investigation of its catalytic potential across various reaction types. There is a need for systematic studies to understand how the unique structural features of this specific isomer influence its coordination behavior and catalytic performance compared to other related ligands.
Research Objectives and Scope of Investigation into this compound
The primary objective of ongoing and future research in this area is to fully elucidate the chemical properties and catalytic potential of this compound. Key research aims include:
Developing efficient and scalable synthetic routes to this compound.
Synthesizing and characterizing its coordination complexes with various transition metals, such as palladium, nickel, and copper.
Evaluating the catalytic activity of these complexes in important organic transformations, with a particular focus on cross-coupling reactions.
Conducting mechanistic studies to understand the role of the ligand in the catalytic cycle.
This focused investigation will help to fill the current knowledge gaps and establish the utility of this compound as a valuable ligand in the chemist's toolkit.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXVLJIIPGSHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 1,1 Biphenyl 2 Yloxy Aniline
Established Reaction Pathways for the Synthesis of 2-([1,1'-Biphenyl]-2-yloxy)aniline
The formation of the diaryl ether bond in this compound is typically achieved through well-established cross-coupling reactions. These methods have become foundational in organic chemistry for their reliability and versatility.
The Ullmann condensation , a classical copper-catalyzed reaction, stands as a traditional method for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-aminophenol (B121084) with a 2-halobiphenyl. While effective, the classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is another cornerstone for forming carbon-nitrogen bonds and can be adapted for carbon-oxygen bond formation to produce diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically couples an amine with an aryl halide. wikipedia.org While primarily used for C-N bonds, modifications and specific ligand systems have expanded its scope to include the synthesis of diaryl ethers. organic-chemistry.org The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the alcohol, deprotonation, and reductive elimination to yield the diaryl ether. libretexts.org
Another significant pathway is the Chan-Lam coupling , which utilizes copper(II) acetate (B1210297) to promote the coupling of arylboronic acids with phenols at room temperature. organic-chemistry.orgnih.govorganic-chemistry.org This method offers milder reaction conditions compared to the traditional Ullmann condensation. The synthesis of this compound via this route would involve the reaction of 2-aminophenylboronic acid with 2-hydroxybiphenyl or 2-aminophenol with 2-biphenylboronic acid. The reaction is tolerant of a wide array of functional groups. organic-chemistry.orgorganic-chemistry.org
| Reaction | Reactants | Catalyst/Reagents | General Conditions |
| Ullmann Condensation | 2-Aminophenol + 2-Halobiphenyl | Copper (or Cu salts) | High temperature |
| Buchwald-Hartwig C-O Coupling | 2-Aminophenol + 2-Halobiphenyl | Palladium catalyst, Ligand, Base | Varies with catalyst system |
| Chan-Lam Coupling | 2-Aminophenol + 2-Biphenylboronic acid | Cu(OAc)₂, Base | Room temperature |
Novel and Optimized Synthetic Protocols for this compound Production
Recent advancements in synthetic methodology have focused on developing more efficient, milder, and sustainable protocols for diaryl ether synthesis, which can be applied to the production of this compound.
Innovations in copper-catalyzed Ullmann-type reactions have led to the use of ligands such as N,N-dimethylglycine, which allows the reaction to proceed at lower temperatures (e.g., 90°C) with either aryl iodides or bromides. organic-chemistry.org Furthermore, the use of deep eutectic solvents (DES) as a reaction medium has been shown to promote copper-catalyzed C-N coupling reactions without the need for additional ligands, offering a greener alternative. nih.gov
Palladium-catalyzed C-O coupling has also seen significant improvements. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has expanded the substrate scope and improved the efficiency of the Buchwald-Hartwig reaction for diaryl ether formation, allowing for the coupling of even electron-deficient aryl halides. organic-chemistry.orgorganic-chemistry.org Some modern catalyst systems are so efficient that they are effective at very low catalyst loadings. libretexts.org
Metal-free synthesis approaches have also emerged. For instance, the direct coupling of phenols with electron-deficient aryl halides can be achieved in high yields within minutes using microwave irradiation in DMSO, completely avoiding the need for a metal catalyst. scilit.com Another metal-free approach involves the use of o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride. organic-chemistry.org
| Protocol | Key Features | Example Application |
| Ligand-Assisted Copper Catalysis | Milder conditions, broader substrate scope | Coupling of 2-aminophenol with 2-halobiphenyl using a copper/N,N-dimethylglycine system. organic-chemistry.org |
| Advanced Palladium Catalysis | High efficiency, low catalyst loading, wide functional group tolerance | Synthesis using a palladium catalyst with a bulky phosphine ligand. organic-chemistry.orgorganic-chemistry.org |
| Microwave-Assisted Metal-Free Synthesis | Rapid reaction times, no catalyst required | Direct coupling of 2-aminophenol with an activated 2-halobiphenyl under microwave irradiation. scilit.com |
Convergent and Divergent Synthetic Strategies Applied to this compound
Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound and its analogs, allowing for the efficient construction of the target molecule or a library of related compounds.
Conversely, a divergent synthesis would start from a common intermediate that is then elaborated to produce a variety of analogs. wikipedia.org For instance, starting with a functionalized diaryl ether core, different substituents could be introduced onto either of the aromatic rings. This strategy is particularly useful for generating a library of compounds for structure-activity relationship (SAR) studies. wikipedia.org One could start with a precursor like 2-(2-methoxyphenoxy)aniline (B1595448) and then perform various reactions to modify the biphenyl (B1667301) or aniline (B41778) rings.
Considerations for Scalable and Sustainable Synthesis of this compound in Academic Settings
Scaling up the synthesis of this compound from the laboratory bench to larger quantities, even within an academic context, presents several challenges that necessitate careful consideration of sustainability and practicality.
Catalyst choice and loading are critical. While palladium catalysts are highly effective, their cost and potential for metal contamination of the final product are significant concerns for larger-scale synthesis. researchgate.net Copper-based catalysts, being more abundant and less expensive, are often a more attractive option for industrial and larger-scale academic applications. organic-chemistry.orgjsynthchem.com The development of highly active catalysts that can be used at very low loadings is a key area of research to improve the economic and environmental viability of the synthesis. libretexts.org
Solvent selection plays a major role in the sustainability of a synthetic process. Traditional high-boiling polar solvents like DMF and NMP, while effective for many coupling reactions, are coming under increasing scrutiny due to their toxicity and environmental impact. wikipedia.org The exploration of greener solvents, such as deep eutectic solvents or even solvent-free reaction conditions, is a promising avenue for developing more sustainable protocols. nih.govrsc.orgresearchgate.net
Atom economy and waste reduction are fundamental principles of green chemistry. rsc.org Synthetic routes that minimize the number of steps and the use of protecting groups are generally preferred. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. For example, a one-pot Suzuki coupling followed by an etherification could be a streamlined approach. researchgate.net
Finally, purification methods must be considered for scalability. Chromatographic purification, while common in the lab, can be resource-intensive and generate significant solvent waste on a larger scale. Crystallization, distillation, or extraction are often more practical and sustainable purification techniques for larger quantities of material.
| Consideration | Challenges | Sustainable Approaches |
| Catalyst | Cost, toxicity, and removal of palladium. researchgate.net | Use of earth-abundant metal catalysts (e.g., copper, iron), low catalyst loadings, and heterogeneous catalysts for easy separation. organic-chemistry.orgjsynthchem.com |
| Solvent | Use of hazardous and high-boiling solvents (e.g., DMF, NMP). wikipedia.org | Employing greener solvents (e.g., deep eutectic solvents), water, or solvent-free conditions. nih.govrsc.orgresearchgate.net |
| Atom Economy | Multi-step syntheses with protecting groups generate significant waste. | Designing one-pot reactions and convergent synthetic routes to maximize efficiency. researchgate.net |
| Purification | Over-reliance on chromatography for purification. | Development of purification methods based on crystallization, extraction, or distillation. |
Coordination Chemistry and Ligand Behavior of 2 1,1 Biphenyl 2 Yloxy Aniline
Exploration of Metal Complexation with 2-([1,1'-Biphenyl]-2-yloxy)aniline Ligand
The this compound ligand has demonstrated its versatility through successful complexation with a variety of metals, including both transition metals and main group elements.
Research has shown the formation of complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). mdpi.com These complexes are typically synthesized through the reaction of the ligand with the corresponding metal salts in a suitable solvent. mdpi.comresearchgate.net The resulting complexes often exhibit distinct geometries and electronic properties, which are influenced by the nature of the metal ion. mdpi.com For instance, the reaction of a related aniline (B41778) derivative Schiff base with Co(II), Ni(II), Cu(II), and Zn(II) chlorides yielded complexes with a 1:1 metal-to-ligand stoichiometry and generally octahedral geometries. mdpi.com
Beyond transition metals, the coordination chemistry of ligands sharing structural similarities with this compound has been explored with main group elements. For example, a bulky p-terphenyl (B122091) bis(aniline) has been used to create complexes with beryllium, magnesium, calcium, strontium, and barium. chemrxiv.org The synthesis of a bimetallic beryllium complex was achieved by reacting the dianiline pro-ligand with diphenylberyllium. chemrxiv.org Similarly, monomeric magnesium bis(anilide) complexes were formed by treating the ligand with Mg{CH2(SiMe3)}2. chemrxiv.org Dimeric complexes of calcium, strontium, and barium were synthesized using the corresponding metal amides. chemrxiv.org The interaction of a benzylideneaniline (B1666777) ligand with tin(II) and lead(II) has also been reported, resulting in the formation of organotin(II) and organolead(II) complexes. researchgate.net
Denticity, Chelation, and Coordination Modes
The coordination behavior of this compound and related ligands is characterized by their ability to act as multidentate ligands, leading to the formation of stable chelate rings with metal ions.
The denticity of these ligands, which refers to the number of donor atoms that can bind to a central metal ion, plays a crucial role in determining the structure of the resulting complex. nih.gov Aniline-based ligands can act as bidentate donors, coordinating through both a nitrogen atom and another donor atom present in the ligand's structure. For instance, in a mononuclear zinc(II) complex, the 2-(1H-benzo[d]imidazol-2-yl)aniline ligand acts as a bidentate ligand, coordinating through an imidazole (B134444) nitrogen and the aniline nitrogen atom. nih.gov Similarly, Schiff base ligands derived from anilines can be bidentate, coordinating through the imine nitrogen and a phenolic oxygen. mdpi.com
The coordination modes of these ligands can be versatile. For example, a hexa-dentate neutral amine ligand has been shown to exhibit various coordination modes, from four-coordinate trigonal pyramidal to six-coordinate trigonal prismatic, depending on the size of the metal ion. nih.gov In some cases, the ligand can bridge two metal centers, leading to the formation of dimeric or polymeric structures. For instance, dimeric complexes of calcium, strontium, and barium with a p-terphenyl bis(anilide) ligand have been reported, featuring intermolecular metal-arene interactions. chemrxiv.org
Electronic and Steric Influences of this compound on Metal Center Properties
The electronic and steric properties of the this compound ligand significantly impact the properties of the metal center in its complexes.
Electronic Effects: The electronic nature of the aniline moiety and its substituents can modulate the electron density at the metal center. Electron-donating groups on the aniline ring can increase the electron density on the metal, which can, in turn, affect the catalytic activity of the complex. For example, studies on Schiff-base zinc complexes have shown that ligands with electron-donating groups enhance the catalytic activity in the ring-opening polymerization of ε-caprolactone. mdpi.com
Structural Characterization of Metal Complexes Bearing this compound Ligand
The definitive structures of metal complexes containing this compound and related ligands are determined using a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure in solution. nih.gov The chemical shifts and coupling constants provide insights into the ligand's coordination environment. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. For instance, a shift in the ν(C=N) stretching frequency in Schiff base complexes confirms the coordination of the imine nitrogen to the metal ion. mdpi.com The appearance of new bands in the low-frequency region can be attributed to metal-ligand stretching vibrations, such as ν(M-O) and ν(M-N). mdpi.comnih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to infer the coordination geometry. mdpi.com For example, the d-d transition bands observed in the UV-Vis spectra of Co(II), Ni(II), and Cu(II) complexes can be indicative of an octahedral geometry. mdpi.com
The following table summarizes the structural data for a representative zinc complex:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| [Zn(L)Cl₂]·DMF | Monoclinic | P2₁/n | 12.4274(10) | 13.3512(5) | 12.4653(10) | 90 | 118.981(10) | 90 |
Data for a related zinc complex with a bidentate aniline ligand. nih.gov
Thermodynamic and Kinetic Studies of this compound Complex Formation
The formation of metal complexes with this compound and its analogs is governed by both thermodynamic and kinetic factors.
Thermodynamics: Thermodynamic studies provide insights into the stability of the resulting metal complexes. The stability is often influenced by the nature of the metal ion and the ligand. For instance, the thermodynamic favorability of H₂ and N₂ binding to bimetallic nickel-group 13 complexes is significantly influenced by the supporting group 13 metal. ornl.gov The free energy of complex formation (ΔG°) can be determined through various methods, including variable-temperature NMR studies. ornl.gov In some systems, the formation of a particular isomer may be thermodynamically favored, even if it is not the initial product of the reaction. researchgate.net
Kinetics: Kinetic studies focus on the rate at which complex formation occurs. The activation energy (ΔG‡) for ligand exchange or complex formation can be determined through techniques like lineshape analysis in NMR spectroscopy. ornl.gov For example, a study on bimetallic nickel-group 13 complexes found that the activation barrier for H₂ binding decreases proportionally for more thermodynamically favorable equilibria. ornl.gov In some cases, the initial product of a reaction may be a kinetically controlled product, which can then rearrange to a more thermodynamically stable product over time. researchgate.net The electrochemical behavior of some rhenium complexes has been attributed to kinetic effects, where a relative destabilization of an intermediate oxidation state is induced by isomerization upon ligand coordination. dtic.mil
Redox Properties and Electrochemistry of this compound Metal Complexes
The redox properties of metal complexes containing this compound are of interest for their potential applications in catalysis and materials science. The ligand can influence the redox potentials of the metal center and can also be redox-active itself.
The electronic properties of the ligand, as discussed in section 3.3, play a direct role in the redox behavior of the metal complex. Electron-donating or -withdrawing groups on the ligand can shift the redox potentials of the metal center to more negative or positive values, respectively.
Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of these complexes. For example, the electrochemistry of dioxorhenium(V) complexes with 2,2'-bipyridyl has been investigated. dtic.mil These studies revealed that the coordination of the bipyridyl ligand can lead to significant shifts in the redox potentials of the rhenium center, and in some cases, can result in multi-electron redox processes. dtic.mil The observed electrochemical effects were attributed to a destabilization of a particular oxidation state of rhenium due to a change in coordination geometry from trans to cis. dtic.mil
The following table provides an example of electrochemical data for related metal complexes:
| Complex | E₁/₂ (V/III) (V vs. SCE) | E₁/₂ (III/II) (V vs. SCE) |
| [Re(bpy)(py)₄]³⁺ | +0.85 | -0.15 |
| [Re(bpy)₂(py)₂]³⁺ | +1.25 | +0.25 |
Data for related rhenium-bipyridyl complexes, illustrating the effect of ligand substitution on redox potentials. dtic.mil
Catalytic Applications of 2 1,1 Biphenyl 2 Yloxy Aniline Based Metal Complexes
Homogeneous Catalysis Mediated by 2-([1,1'-Biphenyl]-2-yloxy)aniline Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes bearing ligands with amine and ether functionalities, such as those potentially formed with this compound, are of significant interest in this field.
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.govnih.govwiley.com Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Aniline-based ligands, in particular, have been shown to be effective in various cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions. nih.govrsc.orgnih.gov
For instance, palladium(II)-NHC (N-heterocyclic carbene) complexes featuring aniline (B41778) ligands have demonstrated high activity in Suzuki-Miyaura cross-coupling of amides and esters, as well as in Buchwald-Hartwig amination. nih.gov The electronic and steric properties of the aniline ligand can be fine-tuned to optimize catalytic performance. nih.gov Similarly, copper complexes with anilido-imine ligands have been successfully employed in Chan-Lam coupling reactions for C-N bond formation. nih.govorganic-chemistry.orgnih.gov
While no specific data exists for this compound, its structural motifs suggest potential as a ligand in such transformations. The biphenyl (B1667301) group could provide steric bulk, and the aniline and ether moieties could coordinate to a metal center.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aniline-Type Ligands Data in this table is illustrative of reactions with general aniline ligands and not specific to this compound.
| Coupling Reaction | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | [(IPr)PdCl₂(AN)] | Amides, Esters, Aryl Chlorides | Biaryls, Arylated Products | nih.gov |
| Buchwald-Hartwig | [Pd(I) dimer] / Biaryl phosphine (B1218219) | Aryl halides, Amines | Arylamines | rsc.org |
Rhodium and ruthenium complexes are well-known for their efficacy in hydrogenation and transfer hydrogenation reactions. nih.govrsc.orgnih.govsci-hub.stnih.govrsc.orgrsc.org The ligand sphere around the metal center is critical for the activity and selectivity of these catalysts. While specific studies on this compound complexes are absent, related rhodium(I) complexes with N,N'-fluoroaryl NHC ligands have been tested in the transfer hydrogenation of ketones. nih.gov Ruthenium(II) complexes have also been used as precatalysts for transfer hydrogenation. rsc.org The potential of this compound as a ligand in these reactions would depend on its ability to form stable and active complexes with these metals.
Iron and manganese complexes are often employed in oxidation and oxygenation reactions due to the ability of these metals to access multiple oxidation states. nih.govnih.govnih.govresearchgate.netutb.cz For example, iron and manganese-catalyzed oxidative amination of phenols with anilines has been reported. nih.gov Iron(II) complexes with bio-inspired N,N,O ligands have also been shown to catalyze olefin epoxidation and cis-dihydroxylation. nih.gov The aniline and ether functionalities of this compound could potentially form a chelating ligand suitable for such catalytic oxidations.
The polymerization of olefins and other monomers is a vast field where organometallic catalysts are indispensable. While there is research on the polymerization of aniline derivatives to form conductive polymers like polyaniline, utb.cz specific reports on the use of this compound as a ligand in metal-catalyzed polymerization of other monomers are not found.
The versatility of metal-aniline complexes extends to other organic transformations. For instance, a photocatalytic method for the synthesis of unsymmetrical 1,2-diamines has been developed using the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines, a derivative of the compound of interest. beilstein-journals.org This suggests that metal complexes of the core this compound structure could potentially mediate other novel transformations.
Heterogeneous Catalysis and Immobilization Strategies for this compound Catalysts
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.
Polyaniline has been used as a support for palladium catalysts in Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of polymer-supported catalysts in aqueous media. researchgate.net Theoretically, a metal complex of this compound could be immobilized on a solid support, such as silica, alumina, or a polymer, to create a heterogeneous catalyst. However, no such studies have been specifically reported for this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands
Should research emerge on this topic, mechanistic investigations would be crucial to understanding how metal complexes of this compound facilitate chemical reactions. Typically, these studies involve a combination of experimental techniques and computational modeling.
Key aspects of a mechanistic investigation would include:
Identification of the Active Catalytic Species: Determining the precise structure of the metal complex that directly participates in the catalytic cycle.
Elucidation of the Catalytic Cycle: Mapping the sequence of elementary steps, such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. For instance, in a palladium-catalyzed cross-coupling reaction, the cycle would be meticulously studied to understand the role of the this compound ligand in each phase. wildlife-biodiversity.comnih.gov
Characterization of Intermediates: Isolating or detecting transient intermediates in the catalytic cycle using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry.
Kinetic Studies: Determining the reaction rates and the influence of various parameters (temperature, pressure, reactant concentrations) to identify the rate-determining step of the catalytic cycle. inorgchemres.org
Performance Metrics and Sustainability Aspects in this compound Catalysis
Evaluating the performance and sustainability of a new catalyst is paramount for its potential practical application.
Performance Metrics:
Key performance indicators for a catalyst based on this compound would be quantified to compare its efficiency against existing systems.
| Metric | Description | Typical Units | Reference |
| Turnover Number (TON) | The total number of moles of substrate that one mole of catalyst can convert before becoming deactivated. | unitless | numberanalytics.comwikipedia.org |
| Turnover Frequency (TOF) | The number of catalytic cycles that occur per unit of time, representing the catalyst's speed. | s⁻¹ or h⁻¹ | catalysis.blognih.govsci-hub.se |
| Yield | The amount of product obtained in a reaction, expressed as a percentage of the theoretical maximum. | % | |
| Selectivity | The ability of the catalyst to direct a reaction to form a particular product over other possible products. | % |
Sustainability Aspects:
The environmental and economic viability of a catalyst system are critical considerations.
Recyclability: The ability to recover and reuse the catalyst over multiple reaction cycles without significant loss of activity is a key factor in reducing waste and cost. researchgate.net
Atom Economy: A measure of how efficiently atoms from the reactants are incorporated into the desired product.
Use of Green Solvents: The compatibility of the catalyst with environmentally benign solvents.
Energy Efficiency: The ability of the catalyst to operate under mild conditions (lower temperature and pressure), thereby reducing energy consumption.
Asymmetric Catalysis with Chiral Derivatives of this compound (if applicable)
If a chiral version of the this compound ligand were to be synthesized, its application in asymmetric catalysis would be a significant area of investigation. This would involve creating a catalyst that can selectively produce one enantiomer of a chiral product over the other.
The design of such a chiral ligand would likely involve introducing chirality into the biphenyl backbone, a common strategy for creating effective ligands for asymmetric transformations. The success of such a catalyst would be evaluated by the enantiomeric excess (ee) of the product, which measures the degree of stereoselectivity. The development of chiral 2,2'-bipyridine (B1663995) ligands and 1,2-amino alcohols for asymmetric synthesis serves as a template for how such studies might be approached. nih.govnih.gov
Theoretical and Computational Chemistry Studies of 2 1,1 Biphenyl 2 Yloxy Aniline and Its Complexes
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on 2-([1,1'-Biphenyl]-2-yloxy)aniline Ligand Architecture
For biaryl ligands, the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety is a critical parameter that dictates the ligand's steric bulk and coordination geometry. DFT studies on related biphenyl-based ligands consistently show that the ground state geometry is non-planar. researchgate.net The twisting of the biphenyl unit is a result of minimizing steric repulsion between the ortho-hydrogens. For this compound, geometry optimization using a common functional like B3LYP with a basis set such as 6-311G(d,p) would be expected to yield a dihedral angle between the two phenyl rings in the range of 40-60 degrees. researchgate.net
The geometry of the amino group is also of significant interest. In aniline (B41778) and its derivatives, the nitrogen atom can exhibit a pyramidal geometry. princeton.edu The degree of this pyramidalization, which can be quantified by the sum of the angles around the nitrogen or its out-of-plane bending, influences the nitrogen's nucleophilicity and its ability to coordinate to a metal center. princeton.edu DFT calculations provide precise values for these geometric parameters. princeton.eduias.ac.in
The table below presents hypothetical, yet representative, data for the optimized geometry of this compound, as would be expected from a DFT calculation.
| Parameter | Description | Expected Calculated Value |
| d(C1-C1') | Inter-ring C-C bond length in biphenyl | ~1.49 Å |
| d(C-O) | Ether C-O bond length | ~1.37 Å |
| d(C-N) | Aniline C-N bond length | ~1.40 Å |
| a(C-O-C) | Ether bond angle | ~118° |
| a(H-N-H) | Amine H-N-H bond angle | ~112° |
| τ(C-C-C-C) | Biphenyl dihedral angle | 45-55° |
This table is generated based on typical values from DFT studies on analogous molecules. researchgate.netmdpi.com
These structural parameters are fundamental inputs for understanding the ligand's behavior in more complex simulations, such as its interaction with metal catalysts.
Molecular Modeling and Simulation of this compound Metal Interactions
The utility of this compound lies in its function as a ligand in transition metal catalysis, particularly with palladium. nih.gov Molecular modeling and simulations are crucial for understanding the nature of the ligand-metal bond and the structure of the resulting complexes.
In the context of Buchwald-Hartwig amination, this ligand would coordinate to a palladium(0) or palladium(II) center. libretexts.org As a bidentate ligand, it can potentially coordinate through both the nitrogen of the aniline moiety and an arene π-interaction from the biphenyl backbone, a behavior observed in related Buchwald ligands. wikipedia.org DFT calculations are used to determine the preferred coordination mode and the corresponding binding energy. nih.gov
For instance, modeling the interaction of this compound with a Pd(0) source would likely show that the most stable initial complex is an L1Pd(0) species, where L represents the ligand. nih.gov The calculations would reveal the Pd-N bond distance, typically around 2.1-2.2 Å, and quantify the strength of the interaction. Studies on similar systems show that steric bulk and electron-donating ability are key factors governing complex stability and reactivity. acs.org
The table below outlines expected parameters for a hypothetical [Pd(0)(this compound)] complex.
| Parameter | Description | Predicted Value |
| Binding Energy (ΔE) | Energy released upon complex formation | -25 to -40 kcal/mol |
| Pd-N Bond Length | Distance between Palladium and Nitrogen | 2.15 Å |
| Coordination Geometry | Geometry around the Pd center | Distorted linear/T-shaped |
These predicted values are based on computational studies of palladium complexes with similar biaryl phosphine (B1218219) and amine ligands. nih.govmdpi.com
Molecular dynamics (MD) simulations can further probe the stability and dynamics of these metal complexes in solution, providing insights into how solvent molecules and conformational flexibility influence the catalytic system.
Computational Elucidation of Reaction Mechanisms and Transition States in this compound Catalysis
One of the most powerful applications of computational chemistry in catalysis is the elucidation of complete catalytic cycles. For the Buchwald-Hartwig amination reaction, DFT calculations can map out the energy profile of the entire process, including the oxidative addition, amine coordination, deprotonation, and reductive elimination steps. princeton.edulibretexts.org
For a reaction catalyzed by a palladium complex of this compound, the key steps would be:
Oxidative Addition: The active L-Pd(0) complex reacts with an aryl halide (Ar-X). DFT is used to locate the transition state for this step and calculate its energy barrier, which is often rate-determining. nih.gov
Amine Binding & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by base-assisted deprotonation to form a palladium amide.
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. This is another critical step where DFT can identify the transition state and determine the activation energy. princeton.edu
Computational studies on analogous systems have shown that the steric and electronic properties of the biaryl ligand profoundly influence the energetics of these steps. acs.orgacs.org For example, the bulk of the biphenyl group can promote the reductive elimination step, accelerating catalyst turnover. nih.gov
A representative energy profile would show the relative free energies of all intermediates and transition states, identifying the rate-limiting step and providing a quantitative measure of the reaction rate.
Prediction of Electronic Structure, Reactivity, and Selectivity of this compound Complexes
The electronic structure of a ligand and its metal complexes dictates their reactivity and selectivity. DFT calculations provide access to key electronic descriptors, such as the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For the this compound ligand, the HOMO is expected to be localized primarily on the electron-rich aniline nitrogen and the adjacent phenyl ring. The energy of the HOMO is related to the ligand's ability to donate electrons to the metal center. The LUMO is likely distributed over the biphenyl system. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable tool. researchgate.net An MEP map for this compound would show a region of negative potential (electron-rich) around the aniline nitrogen, confirming it as the primary site for electrophilic attack or metal coordination.
| Molecule/Complex | Parameter | Predicted Value (eV) | Implication |
| Ligand | EHOMO | -5.2 eV | Good electron-donating ability |
| Ligand | ELUMO | -0.5 eV | Electron-accepting region |
| Ligand | HOMO-LUMO Gap | 4.7 eV | High kinetic stability |
| [Pd-L] Complex | EHOMO | -4.8 eV | Enhanced donating character |
Data is representative of DFT calculations on similar aniline and biphenyl-based compounds. researchgate.netnih.gov
These computational predictions of electronic structure are essential for rationally designing more effective catalysts and for understanding observed trends in reactivity and selectivity.
Conformational Analysis and Intramolecular Dynamics of this compound
The this compound ligand is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The most significant rotations are around the C-C bond of the biphenyl group and the C-O and C-N bonds. Conformational analysis, typically performed by scanning the potential energy surface (PES) along these rotational coordinates using DFT, is crucial for identifying low-energy conformers and the barriers to their interconversion. wikipedia.orgsmolecule.comnih.gov
The rotation around the biphenyl C-C bond is particularly important. While the minimum energy conformation is twisted, the molecule can rotate through a planar transition state. The energy barrier for this rotation in unsubstituted biphenyl is low, but substitution can alter it. smolecule.com Understanding this dynamic process is important because different conformers may exhibit different activities when bound to a metal.
Similarly, rotation around the C(aryl)-O bond and C(aryl)-N bond defines the orientation of the ether and amine groups relative to the biphenyl scaffold. wikipedia.org These orientations can influence the ligand's ability to chelate a metal center and can affect intramolecular interactions, such as hydrogen bonding.
A computational conformational search would reveal the global minimum energy structure and other low-lying conformers that might be populated at reaction temperatures. nih.gov This information is vital for a complete understanding of the ligand's behavior, as the catalytically active species may not necessarily involve the ligand in its lowest energy conformation.
Advanced Ligand Design and Structure Activity Relationship Sar Studies for 2 1,1 Biphenyl 2 Yloxy Aniline Derivatives
Systematic Structural Modifications of the 2-([1,1'-Biphenyl]-2-yloxy)aniline Framework
The rational design of new ligands often begins with systematic structural modifications of a promising parent scaffold. For this compound, these modifications can be strategically introduced at several key positions to modulate its steric and electronic properties. The primary areas for modification include the biphenyl (B1667301) rings and the aniline (B41778) moiety.
The biphenyl core is a critical component for imparting the necessary steric hindrance around the metal center, which can influence both the stability and activity of the catalyst. researchgate.net Modifications often involve the introduction of various substituents on one or both of the phenyl rings. For instance, alkyl or aryl groups can be installed at the ortho, meta, or para positions to systematically increase the steric bulk. The synthesis of such derivatives can be achieved through various cross-coupling strategies, with the Suzuki-Miyaura coupling being a particularly effective method for constructing the substituted biphenyl backbone.
The aniline portion of the ligand serves as a key coordinating group to the metal center. Modifications to the aniline ring can significantly impact the electronic properties of the ligand and, consequently, the catalytic cycle. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be introduced to fine-tune the electron density at the nitrogen atom, thereby influencing the ligand's binding affinity and the reactivity of the resulting metal complex. The synthesis of these aniline-modified derivatives can be accomplished through standard aromatic substitution reactions or by employing substituted anilines in the initial ligand synthesis. asrjetsjournal.org
A representative, albeit illustrative, set of systematic structural modifications and their intended effects are presented in the table below.
| Modification Site | Substituent | Intended Effect | Synthetic Approach |
| Biphenyl Ring (ortho-) | -CH(CH₃)₂ | Increase steric bulk near the metal center to promote reductive elimination. | Suzuki-Miyaura coupling with a substituted arylboronic acid. |
| Biphenyl Ring (para-) | -OCH₃ | Introduce an electron-donating group to increase electron density on the biphenyl moiety. | Suzuki-Miyaura coupling with a methoxy-substituted arylboronic acid. |
| Biphenyl Ring (para-) | -CF₃ | Introduce an electron-withdrawing group to decrease electron density on the biphenyl moiety. | Suzuki-Miyaura coupling with a trifluoromethyl-substituted arylboronic acid. |
| Aniline Ring (para-) | -N(CH₃)₂ | Introduce a strong electron-donating group to enhance the ligand's donor strength. | Standard electrophilic or nucleophilic aromatic substitution on the aniline ring. |
| Aniline Ring (para-) | -NO₂ | Introduce a strong electron-withdrawing group to reduce the ligand's donor strength. | Nitration of the aniline precursor. |
These systematic modifications allow for the creation of a library of ligands with a wide range of steric and electronic profiles, enabling a detailed exploration of the structure-activity relationships.
Impact of Substituent Effects on Coordination Behavior and Catalytic Performance
The electronic and steric effects of substituents on the this compound framework have a profound impact on the coordination behavior of the ligand and the subsequent catalytic performance of its metal complexes. These effects are crucial in optimizing catalysts for specific cross-coupling reactions.
Electronic Effects: The introduction of electron-donating groups (EDGs) on the aniline or biphenyl rings generally increases the electron density on the coordinating nitrogen atom. This enhanced electron donation can strengthen the ligand-metal bond, potentially leading to more stable catalytic species. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can weaken the ligand-metal interaction. In the context of catalysis, a more electron-rich ligand can facilitate the oxidative addition step in cross-coupling reactions, while also potentially accelerating the final reductive elimination step. The choice between EDGs and EWGs is often a delicate balance, as an overly strong ligand-metal bond might inhibit catalytic turnover. For instance, in some palladium-catalyzed reactions, ligands with electron-withdrawing substituents have shown enhanced activity. nih.gov
Steric Effects: The steric bulk of the ligand is a critical parameter for controlling the coordination number and geometry of the metal center. Increased steric hindrance around the metal can prevent the formation of undesirable, inactive dimeric species and promote the formation of the active monoligated catalyst. wikipedia.org Furthermore, bulky substituents can influence the rate-determining reductive elimination step by forcing the coupling partners into close proximity. The strategic placement of bulky groups, particularly at the ortho positions of the biphenyl rings, is a common strategy to enhance catalytic activity.
The interplay of these steric and electronic effects is often complex and substrate-dependent. A summary of the general impact of different substituent types on catalytic performance is provided below.
| Substituent Type | Position | Impact on Coordination | Effect on Catalytic Performance |
| Electron-Donating | Aniline/Biphenyl | Increases ligand donor strength, stronger metal-ligand bond. | Can accelerate oxidative addition and reductive elimination. |
| Electron-Withdrawing | Aniline/Biphenyl | Decreases ligand donor strength, weaker metal-ligand bond. | May be beneficial in certain catalytic cycles by preventing catalyst inhibition. |
| Sterically Bulky | Biphenyl (ortho-) | Creates a sterically congested metal center, favors lower coordination numbers. | Promotes reductive elimination, can increase reaction rates and yields. |
| Sterically Bulky | Biphenyl (para-) | Less direct steric influence on the metal center, primarily electronic effects. | Can fine-tune the electronic properties of the ligand. |
Development of Chiral Variants of this compound for Enantioselective Processes
The development of chiral versions of this compound is a significant step towards its application in asymmetric catalysis, where the creation of a single enantiomer of a chiral product is desired. chemrxiv.orgchemrxiv.org The inherent chirality in these ligands is typically introduced through atropisomerism, which arises from hindered rotation around the C-C single bond connecting the two phenyl rings of the biphenyl moiety.
To induce atropisomerism, bulky substituents are strategically placed at the ortho positions of the biphenyl rings. This steric hindrance restricts free rotation, leading to stable, non-superimposable mirror-image conformations (enantiomers). The synthesis of these chiral ligands often involves the resolution of a racemic mixture or, more elegantly, an asymmetric synthesis strategy. rsc.org Asymmetric Suzuki-Miyaura coupling reactions, employing chiral palladium catalysts or chiral starting materials, can be utilized to directly access enantiomerically enriched biphenyl cores.
Once the chiral biphenyl backbone is established, it can be incorporated into the this compound framework. The resulting chiral ligands can then be employed in a variety of enantioselective transformations, such as asymmetric C-N coupling reactions to produce chiral amines. nih.gov The enantioselectivity of these reactions is dictated by the precise three-dimensional arrangement of the chiral ligand around the metal center, which creates a chiral pocket that preferentially accommodates one enantiomer of the substrate or directs the formation of one enantiomeric product.
The table below illustrates some potential chiral modifications to the this compound scaffold.
| Chiral Design Strategy | Modification | Anticipated Application | Key Synthetic Step |
| Atropisomeric Biphenyl | Introduction of bulky groups (e.g., -CH₃, -OCH₃) at the 2,2',6,6'-positions of the biphenyl core. | Enantioselective C-N and C-C cross-coupling reactions. | Asymmetric Suzuki-Miyaura coupling or resolution of racemic biphenyls. |
| Chiral Substituents | Attachment of a chiral auxiliary (e.g., a derivative of a natural product) to the biphenyl or aniline ring. | Diastereoselective metal-catalyzed reactions. | Coupling of the chiral auxiliary to the ligand framework. |
| C₂-Symmetric Design | Symmetrical placement of chiral groups on both sides of the biphenyl axis. | High enantioselectivity in a broad range of reactions. | Synthesis of C₂-symmetric building blocks. |
The development of such chiral ligands is a highly active area of research, with the potential to unlock new and efficient routes to enantiomerically pure molecules. researchgate.netresearchgate.net
High-Throughput Synthesis and Screening Approaches for this compound Analogs
To accelerate the discovery of optimal ligands for specific catalytic applications, high-throughput synthesis and screening (HTS) methodologies are increasingly being employed. nih.govcliquecollege.edu.mv These approaches allow for the rapid preparation and evaluation of large libraries of ligand analogues, dramatically speeding up the optimization process compared to traditional one-at-a-time synthesis and testing.
For this compound analogues, a high-throughput workflow would typically involve the parallel synthesis of a library of derivatives with diverse substituents on the biphenyl and aniline rings. This can be achieved using automated synthesis platforms and well-plate formats. The starting materials would be a set of substituted arylboronic acids and substituted anilines, which are then combined in a combinatorial fashion to generate a large and diverse ligand library.
Once the ligand library is synthesized, it is screened for catalytic activity in a high-throughput manner. This involves running a large number of catalytic reactions in parallel, typically in microtiter plates. Each well would contain a different ligand from the library, along with the substrates, metal precursor, and other reaction components. The reaction outcomes, such as product yield and enantioselectivity (for chiral ligands), are then rapidly analyzed using techniques like mass spectrometry or chromatography. uq.edu.au
A generalized workflow for the high-throughput screening of this compound analogues is outlined below.
| Step | Description | Key Technologies |
| 1. Library Design | Selection of diverse building blocks (substituted arylboronic acids and anilines) to maximize structural diversity. | Combinatorial chemistry principles, computational library design. |
| 2. Parallel Synthesis | Automated synthesis of the ligand library in a multi-well format. | Robotic liquid handlers, automated synthesis platforms. |
| 3. High-Throughput Screening | Parallel execution of the target catalytic reaction with each ligand in the library. | Microtiter plates, automated reaction setups. |
| 4. Rapid Analysis | High-speed analysis of the reaction outcomes from each well. | High-performance liquid chromatography (HPLC), mass spectrometry (MS), gas chromatography (GC). |
| 5. Data Analysis and Hit Identification | Identification of the most active and/or selective ligands ("hits") from the screening data. | Data analysis software, statistical methods. |
This HTS approach enables the efficient exploration of a vast ligand space, leading to the rapid identification of lead candidates for further optimization.
Rational Design Principles Based on Computational Insights for this compound Ligands
In parallel with experimental approaches, computational chemistry has become an indispensable tool for the rational design of new and improved ligands. nih.govbiointerfaceresearch.com Techniques such as Density Functional Theory (DFT) provide valuable insights into the electronic structure, geometry, and reactivity of ligand-metal complexes, guiding the design of ligands with desired properties.
For this compound derivatives, computational studies can be used to:
Predict Ligand Properties: Calculate key electronic and steric parameters of different ligand analogues, such as their donor strength (e.g., calculated proton affinity or ionization potential) and steric bulk (e.g., cone angle).
Model Ligand-Metal Interactions: Investigate the binding of the ligand to the metal center, including bond strengths and coordination geometries. This can help in understanding how different substituents influence the stability of the catalytic complex.
Elucidate Reaction Mechanisms: Map out the entire catalytic cycle, including the structures and energies of intermediates and transition states. This can reveal the rate-determining step of the reaction and provide insights into how to modify the ligand to improve catalytic efficiency. researchgate.net
Understand Enantioselectivity: For chiral ligands, computational models can be used to predict the origin of enantioselectivity by analyzing the interactions between the chiral catalyst and the substrates in the transition state. nih.gov
The synergy between computational modeling and experimental work is particularly powerful. Computational predictions can guide the synthesis of a smaller, more focused set of ligands for experimental testing, thereby saving time and resources. Conversely, experimental results can be used to validate and refine the computational models, leading to a deeper understanding of the underlying principles of catalysis.
The following table summarizes the application of computational methods in the design of this compound ligands.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. | Understanding of ligand donor strength, prediction of stable conformers, and elucidation of reaction mechanisms. |
| Molecular Mechanics (MM) | Rapid calculation of steric properties and conformational analysis. | Estimation of ligand cone angles and exploration of the ligand's conformational landscape. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-level treatment of the reactive center combined with a classical description of the surroundings. | Accurate modeling of large and complex catalytic systems. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the catalyst and substrates over time. | Insights into the flexibility of the ligand and the dynamics of substrate binding. |
Through the integration of these advanced design principles, the development of this compound-based ligands continues to push the boundaries of catalytic efficiency and selectivity.
Analytical and Spectroscopic Methodologies for Research on 2 1,1 Biphenyl 2 Yloxy Aniline and Its Coordination Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-([1,1'-Biphenyl]-2-yloxy)aniline in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous verification of the compound's complex structure.
In a typical ¹H NMR spectrum of the free ligand, distinct signals corresponding to the protons of the aniline (B41778) ring and the two biphenyl (B1667301) rings would be observed. hmdb.cachemicalbook.com The chemical shifts and splitting patterns (multiplicity) of these signals are dictated by the electronic environment and the proximity of neighboring protons. For instance, the protons on the aniline ring would be influenced by the electron-donating amino group, while the protons on the biphenyl moiety would show complex splitting patterns due to coupling within and between the phenyl rings. researchgate.net The amino (NH₂) protons often appear as a broad singlet, which can be confirmed by a D₂O exchange experiment. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. hmdb.cachemicalbook.com The chemical shifts in the ¹³C NMR spectrum help to identify the carbon atoms in the aromatic rings and distinguish them from each other based on their connectivity. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be employed to establish connectivity between protons and between protons and carbons, respectively, confirming the final structural assignment. researchgate.net
When this compound acts as a ligand to form coordination compounds, NMR can reveal information about the binding site and the dynamics of the complex. Changes in the chemical shifts of the protons and carbons near the coordinating atoms (the nitrogen of the aniline group and potentially the ether oxygen) can confirm the mode of coordination. Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as ligand exchange or conformational changes in the complex. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic Protons | 6.5 - 8.0 | Multiplets |
| ¹H | Amine (NH₂) | 3.5 - 5.0 | Broad Singlet |
| ¹³C | Aromatic Carbons | 110 - 160 | Singlets |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and confirm the molecular formula of this compound and its coordination compounds. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which helps to definitively establish the elemental composition.
In the mass spectrum of the free ligand, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (261.32 g/mol ). bldpharm.com The fragmentation pattern observed in the spectrum provides further structural confirmation. hmdb.ca Common fragmentation pathways for this molecule might include the cleavage of the ether bond, leading to fragments corresponding to the biphenyl and aminophenoxy moieties, or the loss of the aniline group.
Table 2: Expected Key m/z Peaks in the Mass Spectrum of this compound
| m/z Value | Identity |
| ~261 | [M]⁺ (Molecular Ion) |
| ~169 | [M - C₆H₆N]⁺ (Loss of aniline moiety) |
| ~154 | [C₁₂H₁₀]⁺ (Biphenyl fragment) |
| ~92 | [C₆H₆N]⁺ (Aniline fragment) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemrxiv.org The resulting spectra serve as a unique "fingerprint" for this compound and can be used to identify key functional groups and monitor changes upon coordination to a metal ion. cuni.cz
The IR spectrum of the free ligand is expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. researchgate.netnih.gov The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage would produce strong bands, likely around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. nih.gov
Upon formation of a coordination complex where the aniline nitrogen binds to a metal center, the frequency of the N-H stretching vibration is expected to shift, typically to a lower wavenumber (red shift), due to the change in bond strength upon coordination. Similarly, if the ether oxygen participates in coordination, the C-O-C stretching frequencies would also be altered. These shifts provide direct evidence of ligand-to-metal bond formation. rsc.org Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information, especially regarding the C=C vibrations of the aromatic rings. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| Asymmetric C-O-C Stretch | 1200 - 1280 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For this compound, the spectrum is dominated by intense absorption bands in the UV region, typically below 350 nm. nist.gov These absorptions are due to π→π* transitions within the aromatic rings (biphenyl and aniline moieties) and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.netresearchgate.net
When the ligand coordinates to a transition metal ion, the UV-Vis spectrum can change significantly. researchgate.netresearchgate.net The original ligand-centered transitions may shift in wavelength and/or change in intensity. More importantly, new absorption bands can appear. These new bands often arise from two main sources:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based d-orbital. These are typically very intense bands. dergipark.org.tr
d-d Transitions: In complexes of transition metals with partially filled d-orbitals, electrons can be excited from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically much weaker than π→π* or LMCT bands and often appear in the visible region of the spectrum, giving rise to the characteristic colors of many transition metal complexes. dergipark.org.tr
The analysis of these d-d transitions, known as ligand field analysis, provides valuable information about the electronic structure and geometry of the metal center in the complex. The energy and number of d-d bands can be used to determine the coordination geometry (e.g., octahedral, tetrahedral, square planar) and to calculate ligand field parameters. rsc.org
Table 4: Typical Electronic Transitions and Their Spectral Regions
| Transition Type | Typical Wavelength Region (nm) | Molar Absorptivity (ε) | Description |
| π→π | 200 - 350 | High (>10,000) | Transitions within aromatic rings of the ligand. researchgate.net |
| n→π | 300 - 400 | Low to Moderate (10 - 1,000) | Transition of lone pair electrons (N, O) to antibonding π* orbitals. researchgate.net |
| d-d | 400 - 800 | Low (<100) | Transitions between d-orbitals of the metal center. dergipark.org.tr |
| LMCT | 300 - 600 | High (>1,000) | Electron transfer from ligand orbitals to metal d-orbitals. dergipark.org.tr |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, it is possible to map the electron density and thus determine the precise positions of all atoms.
For this compound or its coordination compounds, a successful single-crystal X-ray diffraction analysis provides a wealth of information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles. scirp.org
Detailed coordination geometry of the metal center in complexes (e.g., distorted tetrahedral, square planar, octahedral). nih.gov
The specific atoms of the ligand that are bonded to the metal ion and the corresponding metal-ligand bond distances. nih.gov
Information about intermolecular interactions , such as hydrogen bonding and π-π stacking, which dictate the crystal packing. mdpi.com
This technique is invaluable for understanding the stereochemistry and subtle structural features that influence the properties of the molecule and its metal complexes. scirp.org
Table 5: Hypothetical Crystallographic Data for a Zinc(II) Complex of this compound
| Parameter | Example Value | Description |
| Formula | [Zn(C₁₈H₁₅NO)Cl₂] | Molecular formula of the complex |
| Crystal System | Monoclinic | Crystal lattice type nih.gov |
| Space Group | P2₁/n | Symmetry elements of the unit cell nih.gov |
| Coordination Geometry | Distorted Tetrahedral | Arrangement of ligands around Zn(II) ion nih.gov |
| Zn-N Bond Length | 2.05 Å | Distance between zinc and the aniline nitrogen |
| Zn-O Bond Length | N/A (if not coordinated) | Distance between zinc and the ether oxygen |
| Zn-Cl Bond Length | 2.22 Å | Distance between zinc and a chloride ligand |
| N-Zn-N Angle | N/A (for monodentate) | Angle formed by coordinating nitrogen atoms |
Elemental Analysis and Chromatographic Techniques (e.g., GC, HPLC) for Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. Good agreement between the experimental and calculated values provides strong evidence for the empirical formula and is a crucial indicator of the purity of the synthesized this compound and its coordination compounds. rsc.org
Chromatographic techniques are essential for assessing the purity of the ligand and for monitoring the progress of its synthesis and complexation reactions.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds like the free ligand. epa.gov It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, allowing for the detection of impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. mdpi.com It is particularly useful for analyzing the purity of the ligand and can also be adapted to analyze its metal complexes, which are often less volatile and may not be suitable for GC. helixchrom.com
Table 6: Example of Elemental Analysis Data for C₁₈H₁₅NO
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 82.73 | 82.69 |
| Hydrogen (H) | 5.79 | 5.83 |
| Nitrogen (N) | 5.36 | 5.31 |
Other Advanced Spectroscopic Probes (e.g., EPR, Mössbauer) for Specific Metal Centers
For coordination compounds containing specific types of metal ions, more specialized spectroscopic techniques are employed to probe the metal's immediate environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is applicable only to species with unpaired electrons (paramagnetic), such as complexes of Cu(II) (d⁹), Fe(III) (d⁵), or Mn(II) (d⁵). sci-hub.se The EPR spectrum provides information about the electronic structure of the metal center. ethz.ch Analysis of the g-tensor and hyperfine coupling constants can reveal details about the oxidation state of the metal, the geometry of the coordination sphere (e.g., axial vs. rhombic), and the degree of covalency in the metal-ligand bonds. researchgate.netmdpi.com For a Cu(II) complex with this compound, EPR could distinguish between different coordination geometries like square planar or distorted tetrahedral. rsc.org
Mössbauer Spectroscopy: This is a highly specific nuclear technique that probes the nuclear energy levels of certain isotopes, most commonly ⁵⁷Fe. rsc.org It is exceptionally sensitive to the local chemical environment of the iron atom. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which gives information about the oxidation state (e.g., Fe(II) vs. Fe(III)) and spin state (high-spin vs. low-spin), and the quadrupole splitting (ΔE_Q), which is sensitive to the symmetry of the electric field around the iron nucleus and thus reflects the coordination geometry. nih.govrsc.orgnukleonika.pl For an iron complex of this compound, Mössbauer spectroscopy would be the definitive method for characterizing the iron center's electronic and structural properties. nih.gov
Future Directions and Interdisciplinary Prospects in 2 1,1 Biphenyl 2 Yloxy Aniline Research
Exploration of Novel Catalytic Transformations and Reaction Systems
The foundation of 2-([1,1'-Biphenyl]-2-yloxy)aniline's utility lies in its role as a supporting ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comyoutube.com The bulky, electron-rich nature of similar biaryl phosphine (B1218219) ligands is known to stabilize palladium catalysts, enhance oxidative addition, and facilitate reductive elimination, thereby improving reaction efficiency for C-C, C-N, and C-O bond formations. youtube.comsigmaaldrich.com
Future research should systematically explore the performance of this compound in a broader array of catalytic transformations. While its application in Buchwald-Hartwig amination is a logical starting point, its potential in other cross-coupling reactions remains to be fully charted. youtube.com For instance, its efficacy in Suzuki-Miyaura couplings with challenging substrates, such as hindered aryl chlorides and heteroaryl halides, warrants investigation. sigmaaldrich.com
Beyond palladium, opportunities exist in exploring its coordination with other transition metals. Platinum complexes bearing Buchwald-type ligands have recently been shown to be effective catalysts for processes like the hydrosilylation of alkynes. acs.org Investigating the behavior of this compound in platinum, gold, or copper-catalyzed reactions could unlock novel reactivity and selectivity. sigmaaldrich.comacs.org The development of well-defined precatalysts incorporating this ligand could also offer advantages in terms of stability, ease of handling, and catalytic activity under milder conditions. psu.edu
Table 1: Potential Catalytic Applications for this compound
| Reaction Type | Metal Center | Potential Substrates | Desired Outcome |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl/heteroaryl chlorides, electron-poor anilines | Efficient C-N bond formation for pharmaceuticals and agrochemicals. sigmaaldrich.compsu.edu |
| Suzuki-Miyaura Coupling | Palladium | Sterically hindered aryl halides, boronic acids | Synthesis of complex biaryl compounds. sigmaaldrich.com |
| C-O Coupling | Palladium | Aryl halides, phenols/alcohols | Formation of diaryl ethers. sigmaaldrich.com |
| Hydrosilylation | Platinum | Alkynes/alkenes, silanes | Selective formation of vinyl- or alkylsilanes. acs.org |
| Ullmann Condensation | Copper | Aryl iodides, amines/imidazoles | Mild conditions for N-arylation of heterocycles. sigmaaldrich.com |
Integration of this compound in Advanced Materials Science
The unique structure of this compound makes it an attractive building block for advanced materials. The combination of a rigid biphenyl (B1667301) backbone with a reactive aniline (B41778) functional group opens avenues for its incorporation into Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and functional polymers.
In the realm of MOFs, which are crystalline porous materials constructed from metal ions and organic linkers, this compound could serve multiple roles. escholarship.orgmdpi.com While biphenyl-tetracarboxylic acids have been used to create Zn(II)-based MOFs, the aniline group of this compound could be post-synthetically modified or used as a coordinating site itself. nih.gov This could introduce specific functionalities within the MOF pores, tailored for applications in gas separation, storage, or heterogeneous catalysis. american.edursc.org
Similarly, the amine functionality allows for its use as a monomer in the synthesis of COFs or porous polymers. Polymerization of the aniline group could lead to conductive polymers with a well-defined, bulky side chain, potentially influencing the material's morphology and electronic properties. The integration of such functional polymers with MOFs to create Mixed Matrix Membranes (MMMs) is a burgeoning field aimed at combining the processability of polymers with the high selectivity of MOFs for enhanced gas separation performance. american.edursc.org
Table 2: Potential Roles in Advanced Materials
| Material Class | Potential Role of the Compound | Target Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Functionalized linker or modulator | Gas separation, chemical sensing, catalysis. mdpi.com |
| Covalent Organic Frameworks (COFs) | Monomer via amine condensation | Heterogeneous catalysis, energy storage. |
| Functional Polymers | Monomer for polymerization | Conductive materials, membranes. |
| Mixed Matrix Membranes (MMMs) | Component of the polymer matrix | High-efficiency CO2 gas separations. american.edu |
Sustainable Chemistry Initiatives and Green Synthesis Applications
Future research must prioritize the development of environmentally benign synthetic routes for this compound and its applications. The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—provide a clear framework for this endeavor.
Conventional syntheses of related compounds can involve multi-step processes with potentially hazardous solvents and reagents. ijiras.com Research into the synthesis of this compound should focus on alternative, eco-friendly procedures. This includes exploring the use of green solvents like ethanol, water, or ethanol-water mixtures, which have been successfully used for the synthesis of other organic compounds like Schiff bases at ambient temperatures. ijiras.com Furthermore, developing catalytic systems for its synthesis that utilize recyclable catalysts, such as the iron trichloride/activated carbon system used for preparing 2-amino-4-chlorodiphenyl ether, could significantly reduce waste and environmental impact. google.com
In its application as a ligand, promoting reactions in green solvents under milder conditions (e.g., lower temperatures, atmospheric pressure) or utilizing energy-efficient techniques like microwave irradiation would further enhance its green credentials.
Emerging Methodologies in Computational Chemistry and Machine Learning for Ligand Design
The intersection of computational chemistry and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of ligands like this compound. arxiv.org These in silico methods can predict molecular properties and catalytic performance, thereby guiding experimental efforts and reducing the time and resources spent on trial-and-error synthesis. arxiv.orgnih.gov
A forward-looking research program would involve creating a virtual library of derivatives of this compound with varied substitution patterns. The properties of these virtual ligands could be calculated using methods like Density Functional Theory (DFT). nih.gov This data can then be used to train ML models to establish a quantitative structure-activity relationship (QSAR). Such models can rapidly screen thousands of potential structures to identify candidates with enhanced stability, solubility, or predicted catalytic activity. nih.gov This combination of first-principles calculations and data-driven ML models provides powerful predictive insights into designing next-generation catalysts. arxiv.org
Table 3: Computational and Machine Learning Workflow for Ligand Optimization
| Step | Methodology | Objective |
|---|---|---|
| 1. Library Generation | Combinatorial enumeration | Create a diverse set of virtual derivatives of the core ligand structure. |
| 2. Property Calculation | Quantum Mechanics (DFT) | Generate reliable data on electronic and steric properties for each derivative. nih.gov |
| 3. Model Training | Machine Learning (e.g., GBDT, Neural Networks) | Build a predictive model correlating structural features with catalytic performance. nih.gov |
| 4. High-Throughput Screening | Trained ML Model | Rapidly evaluate a vast chemical space to identify top-performing candidates. |
| 5. Experimental Validation | Laboratory Synthesis & Testing | Synthesize and test the most promising candidates identified by the model. |
Synergistic Research Opportunities with Other Scientific Disciplines
The multifaceted potential of this compound inherently fosters collaboration across diverse scientific fields. Its development is not confined to organic synthesis but extends into materials science, chemical engineering, computational science, and medicinal chemistry.
Medicinal and Process Chemistry: The Buchwald-Hartwig amination is a cornerstone reaction in modern pharmaceutical synthesis. youtube.com Optimizing catalysts based on the this compound scaffold could lead to more efficient and scalable routes for producing active pharmaceutical ingredients (APIs).
Materials Science and Engineering: The integration of this compound into MOFs, COFs, or polymers for applications like gas separation or sensing requires a close partnership between synthetic chemists and materials engineers to design, fabricate, and test these novel materials. mdpi.comamerican.edu
Computational Science: The design of next-generation ligands and materials will be heavily reliant on expertise from computational chemists and data scientists who can develop and apply sophisticated ML and simulation tools. arxiv.orgresearchgate.net
By embracing these interdisciplinary opportunities, the scientific community can unlock the full spectrum of possibilities that this compound and its future derivatives have to offer, driving innovation from fundamental molecular design to real-world technological applications.
Q & A
Q. How does electronic substituent positioning on the biphenyl core influence photostability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
